2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
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Overview
Description
2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methylthio group attached to the benzamide structure, along with a tetrahydronaphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the reaction of 2-(methylthio)benzoic acid with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)benzoic acid
- 1,2,3,4-tetrahydronaphthalen-1-amine
- N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Uniqueness
2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to the presence of both the methylthio and tetrahydronaphthalenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that may not be observed in similar compounds.
Properties
CAS No. |
877937-94-5 |
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Molecular Formula |
C18H19NOS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C18H19NOS/c1-21-17-12-5-4-10-15(17)18(20)19-16-11-6-8-13-7-2-3-9-14(13)16/h2-5,7,9-10,12,16H,6,8,11H2,1H3,(H,19,20) |
InChI Key |
RLAZOFIEZBXHTG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CCCC3=CC=CC=C23 |
solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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